molecular formula C8H6ClFN2 B13051343 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile

Cat. No.: B13051343
M. Wt: 184.60 g/mol
InChI Key: PNSZHIFIHJPLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile ( 1519555-67-9) is a fluorinated and chlorinated organic compound belonging to the class of alpha-aminonitriles, serving as a versatile building block in organic and medicinal chemistry research . The compound has a molecular formula of C 8 H 6 ClFN 2 and a molecular weight of 184.60 g/mol . As an alpha-aminonitrile, this compound is a key synthetic intermediate. The scaffold is a fundamental precursor in the Strecker amino acid synthesis and is widely used for constructing nitrogen-containing heterocycles, which are privileged structures in pharmaceutical development . The strategic incorporation of both fluorine and chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties. Fluorination is a common strategy to enhance metabolic stability, modulate lipophilicity, and influence binding affinity in target interactions, making such derivatives valuable in drug discovery research . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.**

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6ClFN2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,12H2

InChI Key

PNSZHIFIHJPLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of a nitrile source like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

1. Cancer Treatment
The compound has been identified as an inhibitor of AKT activity, which is crucial in various cancer pathways. Inhibiting AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells. Research indicates that it may be effective against multiple cancer types, including gliomas, breast cancer, and leukemia .

2. Anti-Arthritic Properties
In addition to its anti-cancer effects, 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile has shown potential in treating arthritis by modulating inflammatory pathways associated with the disease .

Synthesis and Characterization

The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves a multi-step process that may include reactions with various reagents under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and quality of the synthesized compound .

Case Studies

Case Study 1: Inhibition of AKT in Glioblastoma
A study demonstrated that treatment with 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile led to significant reduction in tumor size in glioblastoma models. The mechanism involved downregulation of AKT signaling pathways, leading to enhanced apoptosis of tumor cells .

Case Study 2: Efficacy Against Rheumatoid Arthritis
Another study explored the compound's effects on rheumatoid arthritis models. Results indicated that it significantly reduced joint inflammation and improved mobility in treated subjects compared to controls, suggesting its potential as a therapeutic agent for managing arthritis symptoms .

Comparative Analysis of Related Compounds

Compound NamePrimary ApplicationMechanism of Action
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrileCancer treatment, ArthritisAKT inhibition
AfatinibLung cancer treatmentEGFR inhibition
ImatinibChronic myeloid leukemiaBCR-ABL inhibition

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine’s strong electron-withdrawing nature enhances electrophilic reactivity, while chlorine and bromine increase molecular weight and polarizability. Bromine substitution (e.g., 4-Br analog) significantly elevates molecular weight (247.52 g/mol vs. ~166–180 g/mol for F/Cl derivatives) .
  • Salt Formation : Hydrochloride salts (e.g., 4-Br and 2-CH₃ analogs) improve stability and solubility, critical for pharmaceutical formulations .

Physical and Chemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogs with similar substituents exhibit elevated melting points. For instance, (2E)-1-(5-chlorothiophen-2-yl)-3-(3-chloro-4-fluorophenyl)prop-2-en-1-one (a structurally distinct analog) melts at 167–169°C, suggesting that halogenated derivatives generally have higher thermal stability .
  • Solubility : Fluorine substitution (e.g., 4-F analog) enhances solubility in polar aprotic solvents like acetonitrile, whereas bromine (4-Br analog) may reduce solubility due to increased hydrophobicity .
  • Spectroscopic Data : LCMS (m/z = 302 for a related chlorothiophenyl compound) and elemental analysis (e.g., C: 51.85% calculated vs. 51.79% found) confirm structural integrity in halogenated analogs .

Biological Activity

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can be represented as follows:

C9H8ClFN2\text{C}_9\text{H}_8\text{ClF}\text{N}_2

This compound features an amino group, a chloro substituent, and a fluorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, derivatives of 2-aminoacetonitrile have shown significant inhibition of cancer cell proliferation. A study reported that compounds with a similar phenyl substitution exhibited effective inhibition against U937 human myeloid leukemia cells without notable cytotoxicity to normal cells .

Case Study: Inhibition of Cancer Cell Lines

A series of experiments were conducted to evaluate the growth inhibitory effects of various derivatives on human cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2aU93715.3Apoptosis induction
2bMCF712.5p53 activation
2cHCT11610.0MDM2 inhibition

These findings suggest that the presence of electron-withdrawing groups like chlorine and fluorine enhances the efficacy of these compounds against specific cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. A study indicated that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibited potent activity against Gram-positive bacteria, including both standard and hospital strains . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrileStaphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL

This table reflects the compound's potential as a lead in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can be attributed to its structural features. SAR studies indicate that:

  • Chloro and Fluoro Substituents : These groups enhance lipophilicity and improve binding affinity to target proteins.
  • Amino Group : The presence of an amino group is crucial for interaction with biological targets, facilitating mechanisms such as apoptosis in cancer cells.

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